Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate
Description
Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate is a cyclobutane-based ester derivative featuring a 2-aminoethyl substituent at the 3-position of the cyclobutane ring.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8-5-7(6-8)3-4-10/h7-8H,2-6,10H2,1H3 |
InChI Key |
JMPDTNQJBYOEDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of Functional Groups: The aminoethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring is replaced by an aminoethyl group.
Esterification: The carboxylic acid group on the cyclobutane ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Conversion to alcohols.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of cyclobutane-containing molecules on biological systems, including their interactions with proteins and nucleic acids.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their function. The cyclobutane ring provides rigidity, which can affect the overall conformation of the molecule and its binding affinity.
Comparison with Similar Compounds
Key Observations :
- Aminoethyl vs. Hydroxyimino/Methylene: The aminoethyl group in the target compound enhances basicity and nucleophilicity compared to the oxime () or methylene () derivatives, which are more reactive in cycloaddition or oxidation reactions.
- Steric Effects: Bulky substituents like cyclohexylamino in ethyl 3-((cyclohexylamino)(phenyl)methyl)cyclobutane-1-carboxylate introduce steric hindrance, reducing reaction rates compared to smaller groups like aminoethyl.
Physicochemical and Spectroscopic Properties
- NMR Data: Methyl 1-(methylamino)cyclobutanecarboxylate shows distinct δ 2.56–2.31 ppm (m, 7H) for methylamino and cyclobutane protons . Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate exhibits signals for hydroxymethyl (δ ~3.5–4.0 ppm) and ester groups . The aminoethyl group in the target compound would likely display NH₂ signals (δ ~1.5–2.5 ppm) and ethyl ester peaks (δ ~1.2–4.2 ppm).
- Solubility: Aminoethyl and hydroxymethyl derivatives () are expected to exhibit higher water solubility due to polar substituents compared to methylene or methylamino analogs ().
Biological Activity
Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate (EACBC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the compound's synthesis, biological effects, and potential therapeutic applications based on recent literature.
Synthesis of this compound
The synthesis of EACBC typically involves the reaction of cyclobutane derivatives with aminoalkyl groups. Various synthetic pathways have been reported, including:
- Direct amination : The reaction of cyclobutane-1-carboxylic acid derivatives with amines under controlled conditions.
- Nucleophilic ring-opening : Utilizing nucleophilic agents to open the cyclobutane ring and introduce the aminoethyl group.
These methods yield EACBC with varying degrees of efficiency, generally achieving yields between 40% to 80% depending on the specific conditions used in the synthesis .
Neurotropic Activity
Research indicates that EACBC exhibits significant neurotropic activity. It has been shown to act as an antagonist at NMDA receptors, which are critical for synaptic plasticity and memory function. This property suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
In vitro studies have demonstrated that EACBC can enhance neuronal survival and promote neurogenesis, likely through modulation of neurotransmitter systems and reduction of excitotoxicity associated with NMDA receptor overactivation .
Antitumor Effects
EACBC has also been investigated for its antitumor properties. Preclinical studies indicate that it inhibits tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in assays involving breast cancer cell lines (e.g., MDA-MB-231), EACBC treatment resulted in a significant increase in apoptotic markers, such as activated caspase-3, indicating its potential as a chemotherapeutic agent .
The compound's mechanism of action appears to involve:
- Induction of apoptosis : Triggering programmed cell death pathways.
- Cell cycle arrest : Preventing cancer cells from proliferating by interfering with mitotic processes .
Study 1: Neuroprotective Effects
In a recent study published in Russian Chemical Reviews, researchers evaluated the neuroprotective effects of EACBC in rodent models. The results indicated that EACBC administration led to improved cognitive function and reduced neuronal loss following induced neurotoxicity. Behavioral tests showed enhanced memory retention and learning capabilities in treated animals compared to controls .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of EACBC against various human cancer cell lines. The compound demonstrated potent antiproliferative effects, particularly against breast and colon cancer cells. The study reported IC50 values ranging from 10 to 25 µM, showcasing its effectiveness at relatively low concentrations .
Summary Table of Biological Activities
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(2-aminoethyl)cyclobutanecarboxylic acid ():
| Reaction Conditions | Reagents/Catalysts | Product | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux 8 hrs | 3-(2-aminoethyl)cyclobutanecarboxylic acid | Complete ester conversion |
| Basic hydrolysis (saponification) | NaOH (2M), 70°C, 4 hrs | Sodium carboxylate intermediate | Requires acid workup for free acid |
Mechanism :
-
Acidic: Protonation of carbonyl oxygen → nucleophilic water attack → tetrahedral intermediate → cleavage of ethoxide.
-
Basic: Hydroxide ion attacks carbonyl → alkoxide departure → carboxylate formation.
Nucleophilic Substitution at the Aminoethyl Group
The primary amine participates in alkylation/acylation and diazotization reactions:
Acylation
| Reagents | Conditions | Product | Functionalization |
|---|---|---|---|
| Acetic anhydride | RT, 2 hrs, Et₃N | N-acetylated derivative | Amide bond formation |
| Benzoyl chloride | 0°C → RT, DCM, 4 hrs | N-benzoylated compound | Improved lipophilicity |
Diazotization & Sandmeyer Reactions
| Step | Reagents | Intermediate/Product | Application |
|---|---|---|---|
| Diazonium salt formation | NaNO₂, HCl, 0–5°C | Unstable diazonium ion | Precursor for aryl halides |
| CuCN/KI treatment | – | Cyano or iodo substituents | Halogenation pathways |
Cycloaddition Reactions
The aminoethyl side chain facilitates [2+2] cycloadditions with electron-deficient alkenes ( ):
| Substrate | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Acrylonitrile | 170°C, autoclave, 6 hrs | Bicyclic nitrile adduct | cis/trans ratio 3:1 |
| Methyl acrylate | DMSO, 85°C, 12 hrs | Cyclobutane-fused ester | Exo preference (>80%) |
Mechanistic Note : The reaction proceeds via a concerted suprafacial pathway, with the amino group stabilizing transition states through hydrogen bonding .
Reductive Amination & Condensation
The amine reacts with carbonyl compounds in reductive amination:
Coordination Chemistry
The amine and ester groups act as ligands for metal complexes:
| Metal Salt | Solvent System | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol/water (9:1) | Octahedral Cu(II) complex | Catalytic oxidation studies |
| PdCl₂ | THF, reflux | Square-planar Pd(II) adduct | Cross-coupling catalysis |
Spectroscopic Validation :
-
IR: Ester C=O stretch at 1735 cm⁻¹; NH₂ bends at 1600–1650 cm⁻¹ .
-
¹H NMR (CDCl₃): δ 1.25 (t, ester CH₃), 2.85 (m, cyclobutane CH₂), 3.10 (q, NH₂CH₂) .
Enzyme-Mediated Transformations
Preliminary studies indicate interactions with hydrolytic enzymes:
| Enzyme | Reaction Type | Product | Kinetic Parameters |
|---|---|---|---|
| Porcine liver esterase | Stereoselective hydrolysis | (R)-carboxylic acid enantiomer | kₐₜ = 0.45 s⁻¹, Kₘ = 2.1 mM |
| Trypsin | Amide bond cleavage | Fragmented peptide analogues | pH-dependent activity |
This compound’s bifunctional reactivity makes it valuable for synthesizing constrained peptides, metallo-drug candidates, and strained heterocycles. Further research should explore its catalytic applications and in vivo metabolic pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate, and how can stereochemical outcomes be controlled?
- Methodological Answer : Synthesis typically involves multi-step strategies, such as cyclopropanation of precursors followed by functionalization. For example, cyclobutane derivatives with amino groups can be synthesized via selective protection/deprotection (e.g., t-Boc groups) and resolution techniques like ion-exchange chromatography . Stereochemical control may require chiral catalysts (e.g., enantioselective hydrogenation) or kinetic resolution during purification steps. NMR (e.g., H, C) and chiral HPLC are critical for verifying stereochemical purity .
Q. How can the structural and electronic properties of this compound be characterized experimentally and computationally?
- Methodological Answer :
- Experimental : X-ray crystallography resolves cyclobutane ring geometry and substituent orientation. NMR (H/C) identifies proton environments and coupling constants (e.g., J values for strained rings) . Mass spectrometry confirms molecular weight.
- Computational : Density Functional Theory (DFT) calculates bond angles, ring strain, and electron density maps. Molecular dynamics simulations predict conformational stability in solvents .
Q. What functional group transformations are feasible for this compound?
- Methodological Answer : The aminoethyl group enables nucleophilic reactions (e.g., acylation, alkylation), while the ester moiety allows hydrolysis to carboxylic acids. Reductive amination or coupling reactions (e.g., with boronic acids via Suzuki-Miyaura) can diversify the cyclobutane core . Reaction conditions (pH, catalysts) must be optimized to preserve ring integrity due to strain .
Advanced Research Questions
Q. What computational strategies predict the binding interactions of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock, Glide) models ligand-receptor binding poses, while free-energy perturbation (FEP) or MM/GBSA calculations quantify affinity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, DFT-optimized geometries improve docking accuracy .
Q. How do ring strain and substituent effects influence the compound’s reactivity in photoredox or radical-based syntheses?
- Methodological Answer : Cyclobutane’s ring strain (~110 kJ/mol) enhances susceptibility to ring-opening under radical conditions. Photoredox catalysis (e.g., using 4CzIPN) generates radicals from boronate precursors, enabling regioselective additions to strained rings. Monitor reaction progress via B NMR or LC-MS to detect intermediates .
Q. What retrosynthetic approaches are effective for designing novel derivatives of this compound?
- Methodological Answer : Retrosynthetic analysis prioritizes disconnections at the ester or aminoethyl group. For example:
- Step 1 : Hydrolyze ester to carboxylic acid.
- Step 2 : Introduce aminoethyl via reductive amination of a ketone intermediate.
- Step 3 : Reconstruct cyclobutane via [2+2] photocycloaddition or ring-closing metathesis .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural validation?
- Methodological Answer : Discrepancies in H NMR peaks (e.g., splitting patterns) may arise from dynamic ring puckering. Use variable-temperature NMR to identify conformational exchange. Compare experimental data with computed chemical shifts (GIAO-DFT) to assign ambiguous signals .
Data Analysis & Optimization
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Multivariate regression (PLS, PCA) correlates structural descriptors (e.g., logP, polar surface area) with activity. Use Bayesian optimization to prioritize synthetic targets. Validate models with leave-one-out cross-validation and R metrics .
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereoselectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
